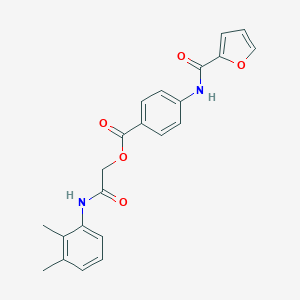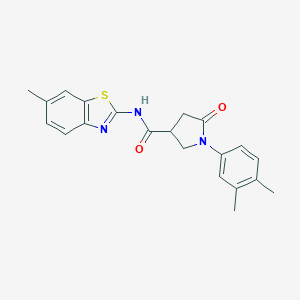
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate (referred to as CPOP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a pyrrolidine-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of CPOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. CPOP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. CPOP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CPOP has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, CPOP has been shown to have anti-inflammatory activity. It has been reported that CPOP can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. CPOP has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPOP in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. Another advantage is its antibacterial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using CPOP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on CPOP. One area of interest is the development of new cancer therapies based on CPOP. Researchers are exploring the use of CPOP in combination with other drugs to enhance its antitumor activity. Another area of interest is the development of new antibiotics based on CPOP. Researchers are exploring the use of CPOP analogs to improve its antibacterial activity. Finally, researchers are also exploring the potential use of CPOP in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, CPOP is a pyrrolidine-based compound that has shown promising results in various scientific research applications. It has potent antitumor and antibacterial activity, as well as anti-inflammatory and antioxidant activity. CPOP has been synthesized using different methods, and its mechanism of action is not fully understood. While there are some limitations to using CPOP in lab experiments, there are also many future directions for research on this compound.
Méthodes De Synthèse
CPOP can be synthesized using a variety of methods, including the reaction between 4-chlorobenzaldehyde, 3-methoxyphenylacetic acid, and pyrrolidine in the presence of a base. Another method involves the reaction between 4-chlorobenzaldehyde, pyrrolidine, and 3-methoxyphenylacetyl chloride. Both methods result in the formation of CPOP, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
CPOP has shown promising results in various scientific research applications. One of the primary uses of CPOP is in the field of medicinal chemistry. It has been reported that CPOP exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPOP has also been shown to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C20H18ClNO5 |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-4-2-3-16(10-17)22-11-14(9-19(22)24)20(25)27-12-18(23)13-5-7-15(21)8-6-13/h2-8,10,14H,9,11-12H2,1H3 |
Clé InChI |
XXLPTQQXIBXEPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)


![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)
